molecular formula C18H15N5O2S B2549816 6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide CAS No. 2034634-50-7

6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide

Cat. No.: B2549816
CAS No.: 2034634-50-7
M. Wt: 365.41
InChI Key: BFKSDNHMIAOGNB-UHFFFAOYSA-N
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Description

6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazo[2,1-b]thiazole moiety, a pyrimidine ring, and an ethoxy group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of an aminothiazole with a pyrimidine derivative under controlled conditions. The reaction may involve the use of catalysts such as sulfamic acid functionalized γ-Fe2O3 nanoparticles encapsulated in hydroxyapatite . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of complex organic molecules. This method involves the use of a multi-reactor system where intermediate compounds are synthesized and reacted in a continuous flow without isolation .

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sulfamic acid functionalized γ-Fe2O3 nanoparticles, palladium on carbon (Pd/C).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethoxy group and pyrimidine ring differentiate it from other imidazo[2,1-b]thiazole derivatives, potentially leading to unique interactions with biological targets and novel therapeutic applications.

Properties

IUPAC Name

6-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-2-25-16-9-14(19-11-20-16)17(24)21-13-5-3-12(4-6-13)15-10-23-7-8-26-18(23)22-15/h3-11H,2H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKSDNHMIAOGNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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